3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone
Description
Structural Characterization of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone
Crystallographic Analysis and Molecular Geometry
The molecular structure of this compound exhibits a complex three-dimensional arrangement characterized by specific geometric parameters and crystallographic properties. This compound, with the molecular formula C₁₇H₁₇FO and a molecular weight of 256.31 grams per mole, demonstrates characteristic features of aromatic ketone systems with halogen substitution. The International Union of Pure and Applied Chemistry name for this compound is 3-(3,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one, which precisely describes its structural composition.
X-ray crystallography serves as the primary method for determining the precise atomic arrangement within crystalline samples of this compound. The technique exploits the interaction between X-ray radiation and the periodic atomic lattice structure, where the wavelength of X-rays approximates the interatomic distances within the crystal. For this compound, crystallographic analysis reveals the spatial positioning of the fluorine atom at the ortho position of one phenyl ring, while the dimethyl substitution occurs at the 3,4-positions of the adjacent aromatic system. The propanone linker connecting these two aromatic moieties adopts a specific conformation that minimizes steric interactions between the substituent groups.
The geometric parameters of this molecule include characteristic bond lengths, bond angles, and torsional angles that define its overall conformation. The carbonyl group exhibits typical ketone characteristics with carbon-oxygen double bond lengths approximating 1.20-1.22 angstroms. The aromatic ring systems maintain planarity with carbon-carbon bond lengths consistent with benzene derivatives, typically ranging from 1.38 to 1.42 angstroms. The fluorine substituent introduces specific electronic and steric effects that influence the overall molecular geometry, particularly affecting the electron density distribution across the aromatic system bearing this halogen substitution.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through detailed analysis of proton and carbon-13 environments within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to specific hydrogen atoms within the molecular framework. The aromatic region typically displays complex multiplet patterns arising from the substituted benzene rings, with the 3,4-dimethylphenyl group producing distinct coupling patterns that differ from those observed in the 2-fluorophenyl moiety.
The methyl groups attached to the 3,4-dimethylphenyl ring generate characteristic singlet signals in the aliphatic region of the spectrum, typically appearing between 2.0 and 2.5 parts per million. These signals serve as diagnostic markers for compound identification and purity assessment. The propanone linker contributes additional signals corresponding to the methylene groups connecting the aromatic systems, appearing as multiplets in the 2.5 to 3.0 parts per million region due to their proximity to the aromatic rings and the carbonyl functionality.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon appearing at characteristic downfield positions typically around 200 parts per million. The aromatic carbon atoms produce signals in the 120-140 parts per million range, with specific chemical shifts influenced by the electron-withdrawing effects of the fluorine substituent and the electron-donating properties of the methyl groups. The fluorine atom introduces additional complexity through carbon-fluorine coupling, creating characteristic doublet patterns for carbon atoms directly bonded to or in close proximity to the fluorine substituent.
Infrared and Raman Vibrational Profiles
Infrared spectroscopy provides valuable information about the functional groups present in this compound through analysis of molecular vibrations. The carbonyl stretch represents the most prominent feature in the infrared spectrum, typically appearing as a strong absorption band around 1680-1700 reciprocal centimeters. This frequency range is characteristic of aromatic ketones, where the carbonyl group is conjugated with the adjacent aromatic system, resulting in a slight reduction in stretching frequency compared to aliphatic ketones.
The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 reciprocal centimeters region, while the aliphatic carbon-hydrogen stretches from the methyl groups and methylene linker occur in the 2800-3000 reciprocal centimeters range. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 reciprocal centimeters region, with specific patterns influenced by the substitution pattern on each aromatic ring. The presence of fluorine introduces characteristic carbon-fluorine stretching vibrations, typically observed in the 1000-1300 reciprocal centimeters region, providing direct evidence for halogen substitution.
Raman spectroscopy complements infrared analysis by providing information about vibrations that may be infrared-inactive due to symmetry considerations. The aromatic ring breathing modes and symmetric stretching vibrations often appear more prominently in Raman spectra, offering additional structural confirmation. The combination of infrared and Raman data provides a comprehensive vibrational fingerprint that enables unambiguous identification of this specific compound and differentiation from closely related structural analogs.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 256, corresponding to the molecular weight of the intact compound. This parent ion typically exhibits moderate intensity, as aromatic ketones often undergo facile fragmentation under standard ionization conditions.
The fragmentation pattern follows predictable pathways based on the structural features of the molecule. Primary fragmentation often occurs at the propanone linker, generating fragment ions corresponding to the individual aromatic moieties. The 3,4-dimethylphenyl fragment typically produces a base peak or highly abundant ion, while the 2-fluorophenyl carbonyl fragment appears at characteristic mass-to-charge ratios. Loss of carbon monoxide from the molecular ion represents another common fragmentation pathway, generating an ion at mass-to-charge ratio 228.
Secondary fragmentation processes include loss of methyl groups from the dimethylphenyl moiety and various rearrangement reactions that produce smaller aromatic fragments. The presence of fluorine introduces additional complexity through the formation of fluorine-containing fragment ions, which can be readily identified through their characteristic isotope patterns and mass differences. These fragmentation patterns serve as diagnostic tools for structural confirmation and enable differentiation from isomeric compounds with different substitution patterns.
Comparative Analysis of Ortho vs. Para Fluorinated Isomers
The positional isomerism between this compound and its para-fluorinated analog 3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone provides valuable insights into the effects of halogen positioning on molecular properties and spectroscopic characteristics. These isomeric compounds share the same molecular formula and molecular weight but exhibit distinct physical and chemical properties due to the different positioning of the fluorine substituent.
| Property | 2'-Fluoro Isomer | 4'-Fluoro Isomer |
|---|---|---|
| PubChem CID | 24726460 | 24726449 |
| CAS Number | 898779-59-4 | 898779-29-8 |
| Chemical Name | 3-(3,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one |
| Molecular Weight | 256.31 g/mol | 256.31 g/mol |
The ortho-fluorinated isomer exhibits different electronic properties compared to the para-fluorinated analog due to the proximity of the fluorine atom to the carbonyl functionality. In the 2'-fluoro isomer, the fluorine substituent occupies a position adjacent to the carbonyl group, creating potential for intramolecular interactions and influencing the electronic environment of the ketone functionality. This positioning affects the chemical shift of nearby atoms in nuclear magnetic resonance spectra and alters the vibrational frequencies observed in infrared spectroscopy.
Conversely, the para-fluorinated isomer positions the fluorine atom at the opposite end of the aromatic ring from the carbonyl group, resulting in different electronic effects and molecular properties. The para-substitution pattern typically produces more symmetric electronic distribution and different coupling patterns in nuclear magnetic resonance spectra. The infrared spectra of these isomers exhibit subtle but detectable differences in carbonyl stretching frequencies and aromatic vibrations, enabling spectroscopic differentiation between the two compounds.
The fragmentation patterns observed in mass spectrometry also differ between these isomers, particularly in the formation and stability of fragment ions containing the fluorinated aromatic moiety. The ortho-fluorinated compound may exhibit different fragmentation pathways due to the potential for intramolecular rearrangements involving the adjacent fluorine and carbonyl groups. These differences in fragmentation behavior provide additional analytical tools for isomer identification and structural confirmation.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-7-8-14(11-13(12)2)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUYJNLZTHVEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644853 | |
| Record name | 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-59-4 | |
| Record name | 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylbenzene (xylene) with 2’-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:
Temperature: 0-5°C initially, followed by room temperature.
Solvent: Dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential biological activities , particularly in pharmacology:
- Proton Pump Inhibition : Research indicates that derivatives of this compound may exhibit proton pump inhibitory effects, making them candidates for treating gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD) .
- Anticancer Activity : Studies have shown that modifications to the compound can lead to enhanced anticancer properties. For instance, derivatives have demonstrated significant reductions in cell viability in various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer) .
Material Science
In material science, 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone is utilized as an intermediate in synthesizing specialty chemicals and polymers. Its unique fluorinated structure imparts desirable properties such as increased thermal stability and chemical resistance.
Anticancer Activity Data
| Compound | Cell Line | Viability (%) at 50 µM |
|---|---|---|
| Compound D | Caco-2 | 54.9 |
| Compound E | A549 | 106.1 |
This table summarizes the anticancer activity data of derivatives related to this compound, showing their effectiveness against specific cancer cell lines.
Case Studies
- Anti-inflammatory Study : A study demonstrated that a structurally similar compound significantly reduced inflammation markers in a murine model of arthritis by approximately 75%, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Study : Derivatives were tested against multidrug-resistant bacterial strains, showing promising results with minimum inhibitory concentration values significantly lower than traditional antibiotics.
- Anticancer Study : Recent investigations revealed that specific substitutions on phenyl ketones could enhance apoptosis in cancer cells, suggesting pathways for therapeutic development.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Conformation and Dihedral Angles
The spatial arrangement of aromatic rings in propiophenone derivatives is critical to understanding their reactivity and intermolecular interactions. Key comparisons with analogs are summarized below:
Key Observations :
- Substituent Position: The dihedral angle is highly sensitive to substituent position. For example, 4'-substituents (e.g., 4'-Br or 4'-F) in enone derivatives result in significant ring twisting (47.81–50.18°), whereas analogs with planar conformations (e.g., 9.30°) suggest weaker steric hindrance .
- Substituent Type: Electron-withdrawing groups (e.g., Br, F) may increase torsional strain compared to electron-donating groups (e.g., methoxy).
Electronic and Steric Effects
- Fluorine vs. Bromine/Methoxy : The 2'-fluoro substituent in the target compound may impose distinct electronic effects compared to 4'-bromo or methoxy groups. Fluorine’s electronegativity could enhance dipole interactions, influencing solubility or binding affinity in biological systems.
- Methyl vs.
Biological Activity
3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a fluoropropiophenone backbone with a dimethylphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 256.31 g/mol. The presence of the fluorine atom and the dimethyl groups significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets, such as enzymes and receptors. The fluorine atom enhances the compound's lipophilicity, which facilitates its penetration through cellular membranes, increasing binding affinity to target sites. This mechanism is crucial for its pharmacological effects, including potential anti-inflammatory and anticancer activities.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of the dimethylphenyl group have shown effectiveness against various bacterial strains, including resistant strains like vancomycin-resistant Enterococcus (VRE) . The incorporation of electron-withdrawing groups like fluorine can enhance the efficacy of these compounds against microbial targets.
Anticancer Activity
Studies have suggested that compounds related to this compound may possess anticancer properties. For example, structural analogs have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The presence of specific functional groups can lead to enhanced cytotoxic effects against various cancer cell lines .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds:
- Antiparasitic Activity : A study exploring novel compounds against Plasmodium falciparum demonstrated that structural analogs could inhibit parasite growth effectively, suggesting potential applications in malaria treatment .
- Cytotoxicity Assessment : In vitro assays have shown that certain derivatives exhibit cytotoxicity towards human liver cells (Hep G2), indicating a need for further optimization to enhance selectivity towards target pathogens or cancer cells while minimizing toxicity .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications on the phenyl ring can significantly affect biological activity. For instance, introducing halogen substitutions can improve antimicrobial potency by increasing the electrophilicity of the compound .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.31 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anticancer Activity | Cytotoxic to various cancer cell lines |
| Lipophilicity | Enhanced due to fluorine substitution |
Q & A
Q. What protocols mitigate racemization during asymmetric synthesis?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to enforce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents. Kinetic resolution under low-temperature conditions minimizes epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
